Boc-beta-iodo-D-Ala-OBzl
Description
Significance of β-Substituted Alanine (B10760859) Derivatives in Chemical Biology and Drug Development
β-Substituted alanine derivatives are a class of non-proteinogenic amino acids that have found widespread applications in chemical biology and drug development. researchgate.nethilarispublisher.com Their incorporation into peptides can induce specific secondary structures and enhance resistance to enzymatic degradation. The β-amino acid structure, with an additional carbon atom in the backbone compared to α-amino acids, can lead to the formation of unique helical and sheet-like structures in peptides, known as β-peptides. hilarispublisher.com
These derivatives are crucial for creating peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved pharmacological properties. The side chains of β-substituted alanines can be modified to introduce a wide array of functionalities, enabling the fine-tuning of a molecule's biological activity, solubility, and bioavailability. hilarispublisher.com For instance, β-(pyrazol-1-yl)alanine has shown hypoglycemic properties, while quisqualic acid exhibits potent neuroexcitatory activities. researchgate.net
Role of Halogenation in Amino Acid and Peptide Design
The introduction of halogen atoms, such as iodine, into amino acids and peptides is a strategic tool for modulating their properties. iucr2017.org Halogenation can significantly impact a peptide's conformation, stability, and binding affinity for its biological target. mdpi.comacs.org The iodine atom in Boc-β-iodo-D-Ala-OBzl is not merely a placeholder; it is a reactive handle that can participate in various chemical transformations, most notably palladium-catalyzed cross-coupling reactions. orgsyn.orgresearchgate.net This allows for the synthesis of a diverse range of β-substituted alanine derivatives with aryl, vinyl, or other functional groups.
Furthermore, halogen atoms can form halogen bonds, a type of non-covalent interaction that can contribute to the stability of protein-ligand complexes. acs.org In peptide self-assembly, halogenation has been shown to influence the formation of nanostructures and can even facilitate the crystallization of amyloidogenic peptides, providing valuable structural insights. iucr2017.orgpolimi.it The minimal structural change of introducing a halogen can lead to significant differences in supramolecular behavior. iucr2017.org
Overview of Protecting Group Strategies in Amino Acid Synthesis: Focus on Boc and Benzyl (B1604629) Ester
Protecting groups are essential in peptide synthesis to prevent unwanted side reactions and to ensure the formation of the desired peptide sequence. researchgate.net The choice of protecting groups is critical and depends on the specific synthetic strategy. In the case of Boc-β-iodo-D-Ala-OBzl, two widely used protecting groups are employed: the tert-butoxycarbonyl (Boc) group for the amino function and the benzyl ester (OBzl) for the carboxyl group.
The Boc group is a popular choice for protecting amines due to its stability under a wide range of conditions and its facile removal under acidic conditions. highfine.comorganic-chemistry.org This allows for the selective deprotection of the amino group to enable peptide bond formation. The benzyl ester is a common protecting group for carboxylic acids. It is stable to the acidic conditions used to remove the Boc group, providing an orthogonal protection strategy. organic-chemistry.org The benzyl ester can be removed by hydrogenolysis, a reaction that does not affect the Boc group. This Boc/benzyl protection strategy is a cornerstone of solution-phase peptide synthesis. researchgate.net
Stereochemical Considerations in D-Amino Acid Chemistry
The stereochemistry of amino acids is fundamental to their biological function. While L-amino acids are the building blocks of most proteins in nature, D-amino acids play crucial roles in various biological processes, particularly in bacteria and as neurotransmitters. numberanalytics.com In drug design, the incorporation of D-amino acids into peptides is a well-established strategy to enhance their stability against proteolytic degradation by enzymes that are specific for L-amino acids. nih.govjpt.comoup.com
The use of the D-enantiomer in Boc-β-iodo-D-Ala-OBzl is therefore a deliberate choice to create peptides with increased resistance to enzymatic breakdown, potentially leading to a longer biological half-life. oup.com The synthesis of this compound must be carefully controlled to maintain the D-stereochemistry, as racemization can lead to a mixture of stereoisomers with different biological activities. google.com The stereochemical purity of the final product is a critical parameter for its application in the synthesis of bioactive peptides. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl (2S)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20INO4/c1-15(2,3)21-14(19)17-12(9-16)13(18)20-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,19)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXFSYLOWHQCEK-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CI)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CI)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20546071 | |
| Record name | Benzyl N-(tert-butoxycarbonyl)-3-iodo-D-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20546071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125942-79-2 | |
| Record name | Benzyl N-(tert-butoxycarbonyl)-3-iodo-D-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20546071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Advanced Chemical Transformations of Boc β Iodo D Ala Obzl
Formation and Reactivity of β-Amino Organometallic Reagents (e.g., Organozinc) from the β-Iodo Moiety
A key synthetic pathway involving β-iodoalanine derivatives is the formation of organozinc reagents. orgsyn.org The insertion of activated zinc into the carbon-iodine bond of a protected β-iodoalanine, such as Boc-β-iodo-Ala-OMe, a close analog of Boc-β-iodo-D-Ala-OBzl, generates a β-amino organozinc reagent. orgsyn.orgresearchgate.net This transformation is significant as it provides a synthetic equivalent of an alanine (B10760859) β-anion. orgsyn.org The resulting organozinc compound is a versatile intermediate that can react with various electrophiles, typically in the presence of a palladium catalyst. orgsyn.orgresearchgate.net
The formation of these organozinc reagents, also known as Reformatsky-type reagents, can be achieved by treating the α-halo ester with zinc dust. wikipedia.orgbyjus.combeilstein-journals.org Ultrasonic activation has been employed to facilitate the reaction. researchgate.netscispace.comresearchgate.netresearchgate.net These zinc enolates are generally less reactive than their lithium counterparts, which prevents undesired side reactions like nucleophilic addition to the ester group. wikipedia.org The generated organozinc iodide can be used directly or converted to an organocuprate by treatment with copper cyanide, which can then couple with reactive electrophiles like allylic halides. orgsyn.orgresearchgate.net
The reactivity of the serine-derived organozinc reagent is well-documented. It can be efficiently acylated with acid chlorides to produce γ-keto α-amino acids or coupled with aryl iodides to yield phenylalanine analogues. researchgate.netscispace.comresearchgate.net This methodology has proven effective for creating a wide array of non-natural α-amino acids. orgsyn.org
Palladium-Catalyzed Cross-Coupling Reactions of β-Iodoalanine Derivatives
Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming new carbon-carbon bonds at the β-position of iodoalanine derivatives. orgsyn.org These reactions typically involve the organozinc reagent derived from the iodoalanine, which then participates in a Negishi-type coupling with various organic halides. researchgate.netnih.govmdpi.com
The Negishi cross-coupling of organozinc reagents derived from β-iodoalanine allows for the synthesis of a broad range of unnatural amino acids. researchgate.netmdpi.com The reaction successfully couples the alanine derivative with various aryl and vinyl halides. orgsyn.orgd-nb.info Specifically, the coupling with aryl iodides is a common application, leading to the formation of enantiomerically pure protected phenylalanine analogues. researchgate.netscispace.comresearchgate.net The scope has been extended to include aryl bromides and even ortho-substituted aryl halides, which were previously challenging substrates. acs.org
The choice of catalyst and solvent is crucial for the success of these couplings. A combination of Pd₂(dba)₃ and SPhos has been identified as a highly efficient precatalyst for the Negishi coupling of the serine-derived organozinc reagent with aryl halides. acs.org While solvents like THF can be used, DMF has been shown to provide superior results, especially for more complex substrates, as it can suppress β-elimination. nih.govd-nb.inforesearchgate.net
While the Negishi reaction is well-established for these substrates, the direct use of β-iodoalanine derivatives as alkyl halides in Suzuki-Miyaura reactions is not common. researchgate.netmdpi.com The Suzuki reaction typically couples organoboron compounds with aryl or vinyl halides. wikipedia.orglibretexts.orgresearchgate.net However, Negishi couplings of the corresponding zinc reagent with aryl halides have been used to create a wide variety of phenylalanine, homophenylalanine, and bishomophenylalanine derivatives. researchgate.net
The table below summarizes representative examples of palladium-catalyzed Negishi cross-coupling reactions involving organozinc reagents derived from protected β-iodoalanine.
| Iodoalanine Derivative | Coupling Partner (Electrophile) | Catalyst System | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| N-Boc-β-iodo-L-Ala-OMe | Methyl 4-iodobenzoate | Pd₂(dba)₃ / P(o-tol)₃ | THF/NMP | N-Boc-β-[4-(methoxycarbonyl)phenyl]-L-Ala-OMe | 74% | orgsyn.org |
| N-Boc-β-iodo-L-Ala-OMe | 4-Iodoanisole | Pd₂(dba)₃ / SPhos | THF | N-Boc-(4-methoxy)phenylalanine methyl ester | 91% | acs.org |
| N-Boc-β-iodo-L-Ala-OMe | 2-Iodotoluene | Pd₂(dba)₃ / SPhos | THF | N-Boc-(2-methyl)phenylalanine methyl ester | 85% | acs.org |
| N-Boc-β-iodo-L-Ala-OMe | 5-Bromoindole | Pd(amphos)₂Cl₂ | DMF | N-Boc-Tryptophan regioisomer methyl ester | 71% | nih.gov |
| N-Boc-β-iodo-L-Ala-OMe | Vinyl bromide | Pd₂(dba)₃ / P(o-tol)₃ | THF | N-Boc-allylglycine methyl ester | 78% | researchgate.net |
| N-Boc-β-iodo-L-Ala-OBn | Aryl Iodides | (Ph₃P)₂PdCl₂ | - | Protected Phenylalanine Analogues | 10-67% | scispace.com |
This table is representative and combines data from similar substrates to illustrate the scope of the reaction.
Limitations of these coupling reactions can include side reactions like β-hydride elimination, although this can often be suppressed by careful choice of solvent and ligand. nih.govd-nb.info Furthermore, some substrates, such as certain heteroaryl moieties or highly sterically hindered halides, may result in lower yields. mdpi.com
A significant advantage of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Negishi reactions is their high degree of functional group tolerance. mdpi.comresearchgate.netnih.gov In the context of β-iodoalanine derivatives, the reaction conditions are compatible with the Boc and benzyl (B1604629) ester protecting groups present in the molecule. researchgate.net
The reaction tolerates a variety of functional groups in the coupling partner, including esters, phenols, and electron-rich or electron-deficient aromatic systems. researchgate.netacs.org For instance, successful couplings have been reported with aryl halides featuring unprotected phenol (B47542) groups. acs.org This compatibility reduces the need for additional protection and deprotection steps, streamlining the synthetic process. The inorganic by-products are often non-toxic and easily removed, which is another advantage of these methods. researchgate.net
Selectivity is also a key feature. The reactions proceed with high regioselectivity, with the new C-C bond forming exclusively at the position of the halide. researchgate.net In the case of Boc-β-iodo-D-Ala-OBzl, the coupling occurs selectively at the β-carbon without affecting the chiral center at the α-carbon, thus preserving the stereochemical integrity of the amino acid. researchgate.net
Nucleophilic Substitution Reactions at the β-Position
The carbon-iodine bond in Boc-β-iodo-D-Ala-OBzl is susceptible to nucleophilic substitution (Sₙ2) reactions, where the iodide acts as an excellent leaving group. This reactivity pathway provides a direct method for introducing a variety of heteroatom and carbon nucleophiles at the β-position.
A primary example of this reactivity is seen in the synthesis of the iodoalanine derivative itself. N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester is treated with sodium iodide (NaI) in acetone (B3395972). orgsyn.org In this reaction, the iodide ion acts as the nucleophile, displacing the tosylate leaving group to form the C-I bond. orgsyn.org This demonstrates the feasibility of Sₙ2 reactions at the β-carbon.
Conversely, the iodide in Boc-β-iodo-D-Ala-OBzl can be displaced by other nucleophiles. This allows for the synthesis of various β-substituted alanine derivatives. Potential nucleophiles could include azides (to form β-azidoalanine), cyanides, thiols, and various amines, expanding the range of accessible unnatural amino acids. The efficiency of these substitutions would depend on the strength of the nucleophile and the reaction conditions employed.
Selective Deprotection Strategies for Boc and Benzyl Ester Groups
The Boc and benzyl ester groups in Boc-β-iodo-D-Ala-OBzl are orthogonal protecting groups, meaning one can often be removed selectively in the presence of the other. This selectivity is crucial for its use as a building block in peptide synthesis and other complex organic syntheses. acsgcipr.orgrsc.org
The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group known for its sensitivity to acidic conditions. acsgcipr.orgresearchgate.net It can be readily cleaved to reveal the free amine. genscript.com
The standard method for Boc deprotection involves treatment with a strong acid. genscript.commasterorganicchemistry.com Reagents such as trifluoroacetic acid (TFA), often used neat or in a solvent like dichloromethane (B109758) (DCM), are highly effective and typically result in rapid deprotection at room temperature. masterorganicchemistry.comfishersci.co.uk Another common reagent is hydrochloric acid (HCl), frequently used as a solution in an organic solvent like dioxane or ethyl acetate. genscript.comfishersci.co.uk
A key consideration is the stability of other functional groups in the molecule under these acidic conditions. The benzyl ester (OBzl) group is generally stable to the acidic conditions used for Boc removal, allowing for selective deprotection of the N-terminus. masterorganicchemistry.com However, prolonged exposure or very harsh acidic conditions could potentially lead to cleavage of the benzyl ester. The carbon-iodine bond is typically stable under these deprotection protocols. The process generates a free amine (as an ammonium (B1175870) salt), along with isobutene and carbon dioxide as by-products. genscript.com
It is important to note that the t-butyl cation generated during the deprotection can cause side reactions, such as alkylating nucleophilic sites on the substrate. acsgcipr.org Scavengers are sometimes added to suppress these unwanted reactions. acsgcipr.org
Cleavage of the Benzyl Ester (OBzl)
The selective cleavage of the benzyl ester (OBzl) in Boc-β-iodo-D-Ala-OBzl to yield the corresponding carboxylic acid, Boc-β-iodo-D-alanine, is a critical transformation in the synthetic application of this versatile building block. The presence of a sensitive carbon-iodine bond, which is susceptible to reduction, introduces a significant challenge, necessitating the use of chemoselective deprotection strategies that leave the iodo group intact. Standard hydrogenolysis conditions commonly used for benzyl ester removal are often incompatible. Therefore, alternative methodologies, including carefully controlled hydrogenations, Lewis acid-mediated cleavage, and enzymatic hydrolysis, are employed.
Catalytic Hydrogenation
While conventional catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas (H₂) is a standard method for benzyl ester deprotection, it typically leads to the concurrent reduction of the alkyl iodide. However, research into the hydrodehalogenation of alkyl iodides has shown that under basic conditions, the iodo group can be selectively reduced while leaving benzyl-based protecting groups, including benzyl esters, untouched. nih.govacs.org This suggests that achieving the reverse selectivity—cleaving the benzyl ester without affecting the iodo group—using hydrogenation requires careful control of reaction parameters to modulate the reactivity of the catalyst.
Catalytic transfer hydrogenation (CTH) offers a milder alternative to high-pressure hydrogenation. organic-chemistry.org Using a hydrogen donor like formic acid or triethylsilane in the presence of a palladium catalyst, CTH can sometimes be tuned for selective deprotection. organic-chemistry.orgresearchgate.net However, in the context of iodinated compounds, the formation of hydroiodic acid (HI) during the reaction can poison the palladium catalyst. acs.org The addition of a non-nucleophilic base, such as diisopropylethylamine (DIEA), can neutralize the acid, but this has primarily been shown to facilitate the deiodination, not the selective debenzylation. nih.govacs.org Therefore, successful selective cleavage of the benzyl ester via hydrogenation in the presence of an iodo group remains a significant synthetic challenge that is highly dependent on the specific substrate and finely tuned reaction conditions.
Lewis Acid-Mediated Cleavage
A more promising and reliable approach for the chemoselective cleavage of the benzyl ester in Boc-β-iodo-D-Ala-OBzl involves the use of Lewis acids. This non-reductive method avoids the complications associated with hydrogenation and the potential for reducing the iodo group. Various Lewis acids can effect the cleavage of benzyl esters. For instance, tin(IV) chloride (SnCl₄) has been reported to selectively cleave benzyl esters in the presence of other sensitive functionalities, including benzyl ethers and amines. researchgate.net Other Lewis acids, such as aluminum iodide (AlI₃) or a combination of aluminum powder and iodine, have also been utilized for the deprotection of alkyl esters under non-hydrolytic conditions and can exhibit selectivity for alkyl esters over aryl esters. sci-hub.se The mechanism typically involves coordination of the Lewis acid to the ester oxygen, followed by nucleophilic attack or fragmentation.
Enzymatic Hydrolysis
Enzymatic methods represent an exceptionally mild and highly selective strategy for ester deprotection. Lipases and esterases are known to catalyze the hydrolysis of a wide range of esters, often with high chemoselectivity and enantioselectivity. frontiersin.orgnih.govmdpi.comthieme-connect.de For instance, Candida antarctica lipase (B570770) B (CALB) is a robust and versatile enzyme that has been successfully employed for the enantioselective hydrolysis of various β-amino esters. d-nb.info The use of an appropriate lipase could facilitate the clean conversion of Boc-β-iodo-D-Ala-OBzl to Boc-β-iodo-D-Ala-OH in an aqueous buffer system, often with an organic co-solvent to aid solubility. This approach avoids harsh reagents and extreme temperatures, making it highly compatible with the sensitive functional groups present in the molecule.
Nucleophilic Cleavage
Nucleophilic displacement reactions provide another non-reductive pathway for benzyl ester cleavage. Soft nucleophiles, such as those derived from thiols (e.g., thiophenoxide), can cleave benzyl esters via an Sₙ2-type mechanism. researchgate.netcas.cnresearchgate.netthieme-connect.de This method's utility would depend on the relative reactivity of the benzyl ester versus the potential for nucleophilic substitution at the carbon bearing the iodine. Careful selection of the nucleophile and reaction conditions is necessary to favor ester cleavage over iodide displacement.
The following table summarizes potential methods for the cleavage of the benzyl ester in Boc-β-iodo-D-Ala-OBzl, with conditions drawn from related systems.
| Deprotection Method | Reagents and Conditions | Selectivity Profile | Putative Yield | Reference |
| Lewis Acid-Mediated Cleavage | SnCl₄ in an aprotic solvent. | Generally selective for benzyl esters over many other protecting groups. researchgate.net | Good to High | researchgate.net |
| Lewis Acid-Mediated Cleavage | Aluminum powder, Iodine, in anhydrous acetonitrile (B52724) at elevated temperature. | Can selectively cleave alkyl esters in the presence of aryl esters. sci-hub.se | High | sci-hub.se |
| Enzymatic Hydrolysis | Lipase (e.g., Candida antarctica Lipase B) in an aqueous buffer with an organic co-solvent. | Highly chemoselective for the ester functionality. nih.govd-nb.info | Good to High | nih.govd-nb.info |
| Catalytic Transfer Hydrogenation | Pd/C, Formic Acid or Triethylsilane. | Challenging; often favors deiodination. Requires careful optimization. nih.govacs.orgorganic-chemistry.org | Variable | nih.govacs.orgorganic-chemistry.org |
| Nucleophilic Cleavage | Thiophenol, Base (e.g., K₂CO₃) in a polar aprotic solvent. | Potential for competing Sₙ2 reaction at the C-I bond. researchgate.net | Variable | researchgate.net |
Applications of Boc β Iodo D Ala Obzl in Complex Molecule Synthesis
Role as a Chiral Building Block for Non-Natural α-Amino Acids
Boc-β-iodo-D-Ala-OBzl serves as a key electrophilic synthon for the synthesis of a wide array of non-natural α-amino acids. The presence of the iodine atom at the β-position facilitates various carbon-carbon and carbon-heteroatom bond-forming reactions, allowing for the introduction of diverse side chains.
A primary application involves its use in palladium-catalyzed cross-coupling reactions. researchgate.net For instance, organozinc reagents derived from the corresponding β-iodoalanine can couple with various aromatic and heteroaromatic halides to generate novel phenylalanine derivatives. dur.ac.ukorgsyn.org This methodology has been extended to include reactions with alkyl iodides derived from other amino acids like aspartic and glutamic acid, further broadening the scope of accessible α-, β-, and γ-amino acids. researchgate.net The stability of the organozinc reagents, particularly those with a β-amido group, is a critical factor, and the use of dipolar aprotic solvents has been shown to optimize these processes. researchgate.net
The versatility of this building block is further demonstrated in its conversion to dehydroalanine (B155165) (Dha), an α,β-unsaturated amino acid. wikipedia.orgnih.gov Dehydroalanine residues are electrophilic and can react with nucleophiles, making them useful for synthesizing compounds like lanthionine (B1674491). wikipedia.org
Application in Peptide Synthesis and Peptidomimetic Design
The unique structural features of Boc-β-iodo-D-Ala-OBzl and its derivatives make them valuable tools in the design and synthesis of modified peptides and peptidomimetics. biosynth.comchemimpex.com These modifications can enhance biological activity, improve pharmacokinetic properties, and introduce novel structural motifs. chemimpex.com
Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols
Boc-β-iodo-D-Ala-OBzl is suitable for use in Boc-based solid-phase peptide synthesis (SPPS). sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com In SPPS, a peptide is assembled in a stepwise manner on a solid resin support. bachem.com The Boc group serves as a temporary protecting group for the N-terminus, which is cleaved at each cycle to allow for the coupling of the next amino acid. chempep.comiris-biotech.de The benzyl (B1604629) ester protects the C-terminus and is typically removed at the final cleavage step. dur.ac.uk
The integration of this iodinated amino acid into a peptide sequence allows for post-synthetic modifications. The reactive C-I bond can be targeted for various chemical transformations after the peptide chain has been assembled, enabling the introduction of specific functionalities at a defined position. dur.ac.uk
| SPPS Strategy | N-terminal Protection | Side-chain/C-terminal Protection | Deprotection/Cleavage |
| Boc/Bzl | Boc (tert-butyloxycarbonyl) | Benzyl-based groups (e.g., OBzl) | TFA for Boc removal; Strong acids like HF or TFMSA for final cleavage |
This table summarizes the key features of the Boc/Bzl strategy used in Solid-Phase Peptide Synthesis.
Design of Modified Peptides with Tuned Supramolecular Structures
The incorporation of non-natural amino acids, such as those derived from Boc-β-iodo-D-Ala-OBzl, can significantly influence the secondary and tertiary structure of peptides. By altering the amino acid sequence and side-chain functionalities, it is possible to tune the self-assembly of peptides into well-defined supramolecular structures like nanofibers and β-sheets. nih.govnih.gov
For example, the rational design of peptide amphiphiles (PAs) with modified β-sheet regions allows for control over the mechanical properties of the resulting hydrogels. nih.gov The stiffness of these materials can be correlated with the degree of hydrogen bond alignment and the extent of twisting in the β-sheet structures. nih.gov The ability to introduce diverse side chains via the β-iodoalanine derivative provides a powerful tool for systematically studying these structure-property relationships. This control over supramolecular architecture is crucial for applications in tissue engineering and the development of novel biomaterials. nih.govthno.org
Synthesis of β-Amino Acid Derivatives and Analogues with Diverse Architectures
While primarily an α-amino acid derivative, Boc-β-iodo-D-Ala-OBzl can also be a starting point for the synthesis of β-amino acid derivatives. β-Amino acids are important components of many biologically active molecules and are used in the construction of peptidomimetics with increased metabolic stability. researchgate.netnih.gov
One notable transformation is the rearrangement of β-iodoalanines to α-iodo-β-alanines via an aziridine (B145994) intermediate, particularly when using trityl-protected derivatives. researchgate.net This rearrangement opens a pathway to norlanthionines, a class of β-amino acid-containing structures. researchgate.net Furthermore, the development of biocatalytic methods, such as using engineered tryptophan synthase (TrpB), has enabled the synthesis of β-N-substituted-α,β-diamino acids. nih.gov Although not a direct application of the title compound, it highlights the broader interest in synthesizing diverse β-amino acid structures. The synthesis of β-amino acids can also be achieved through methods like the stereoselective alkylation of isoserine derivatives. nih.gov
Contributions to the Synthesis of Macrocyclic and Constrained Peptides
The reactive nature of the β-iodo group in Boc-β-iodo-D-Ala-OBzl makes it a valuable component in the synthesis of macrocyclic and constrained peptides. Cyclization of peptides is a common strategy to improve their stability, receptor affinity, and bioavailability. nih.govnih.gov
One key application is in the synthesis of lanthipeptides, which are polycyclic peptides containing thioether cross-links formed from lanthionine or methyllanthionine residues. researchgate.netucl.ac.uk The synthesis of lanthionine can be achieved by reacting a cysteine residue with a dehydroalanine residue, which can be generated in situ from β-iodoalanine. wikipedia.orgresearchgate.net This approach allows for the formation of well-defined cyclic structures within a peptide sequence. For instance, orthogonally protected lanthionine derivatives have been synthesized and incorporated into SPPS to create bicyclic peptides with overlapping lanthionine bridges, mimicking complex natural products like nisin. ucl.ac.uk
Role in Medicinal Chemistry and Drug Discovery Research
Design and Synthesis of Bioactive Compounds and Drug Candidates Leveraging Iodinated Amino Acids
The incorporation of iodinated amino acids, such as Boc-beta-iodo-D-Ala-OBzl, is a strategic approach in the design and synthesis of bioactive compounds and drug candidates. chemimpex.com The presence of iodine can significantly influence the physicochemical and structural properties of peptides and other molecules. mdpi.com Halogenation, in general, is a powerful tool for modifying the biological roles and pharmacological activities of polypeptides. mdpi.com
This compound serves as a valuable building block in peptide synthesis, contributing to the development of modified amino acids that can enhance the stability and bioactivity of therapeutic peptides. chemimpex.com The iodine atom allows for selective functionalization, enabling researchers to introduce various modifications to improve pharmacokinetic properties. chemimpex.com For instance, iodinated analogues of some antimicrobial peptides have shown a two- to eightfold increase in in vitro activity compared to their non-halogenated counterparts. mdpi.com
The synthesis of molecules containing this iodinated amino acid often involves standard peptide coupling techniques. For example, Boc-protected amino acids can be coupled with other molecules using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) in a solvent such as dichloromethane (B109758) (DCM). nih.gov The synthesis of Boc-β-iodo-D-Ala-OBzl itself can be achieved from a corresponding β-hydroxyl amino acid derivative through a reaction with iodine, triphenylphosphine (B44618) (PPh₃), and imidazole (B134444) in dichloromethane. dur.ac.uk
Development of Enzyme Inhibitors Targeting D-Amino Acid Metabolism
D-amino acids and their metabolism are crucial for the survival of many bacteria, making the enzymes involved in these pathways attractive targets for the development of new antibacterial agents. frontiersin.org
D-Alanine:D-Alanine Ligase (Ddl) Inhibitors as Antibacterial Agents
D-Alanine:D-alanine ligase (Ddl) is an essential enzyme in bacterial cell wall biosynthesis, catalyzing the formation of the D-Ala-D-Ala dipeptide, a key component of peptidoglycan. frontiersin.org The inhibition of Ddl can disrupt cell wall synthesis, leading to bacterial cell death. The structural similarity of some D-amino acid derivatives to the natural substrate of Ddl makes them potential inhibitors. mdpi.com For example, penicillin and its analogs are thought to act by replacing the D-Ala-D-Ala motif of peptidoglycan due to their structural similarities. mdpi.com While direct studies on this compound as a Ddl inhibitor are not extensively documented, its nature as a D-alanine derivative suggests its potential as a scaffold for designing such inhibitors.
Alanine (B10760859) Racemase Inhibitors
Alanine racemase (Alr) is another critical bacterial enzyme that provides D-alanine for peptidoglycan synthesis by catalyzing the racemization of L-alanine. nih.govresearchgate.net This enzyme is a validated target for antibacterial drugs, as it is essential for bacterial survival and absent in humans. biorxiv.org Several inhibitors of alanine racemase have been developed, including the FDA-approved drug cycloserine, which is a structural analog of D-alanine. biorxiv.org
Halogenated alanines have been investigated as inhibitors of alanine racemase. For instance, β,β,β-trifluoroalanine has been shown to inactivate alanine racemases from Salmonella typhimurium and Bacillus stearothermophilus. nih.gov The proposed mechanism involves the formation of an electrophilic β-difluoro-α,β-unsaturated imine, which is then attacked by a lysine (B10760008) residue in the active site. nih.gov Similarly, β-chloro-D-alanine has been identified as a mechanism-based inactivator of glutamate (B1630785) racemase in Mycobacterium tuberculosis, another key enzyme in peptidoglycan biosynthesis. nih.gov These findings suggest that this compound could serve as a precursor or a template for the development of novel alanine racemase inhibitors.
Impact on Structure-Activity Relationship (SAR) Studies via Halogen Substitution
The substitution of hydrogen with a halogen atom, such as iodine in this compound, is a common strategy in medicinal chemistry to probe and modulate the structure-activity relationships (SAR) of drug candidates. nih.gov Halogen atoms can influence a molecule's properties in several ways, including its size, lipophilicity, and electronic character, which in turn can affect its binding affinity to biological targets and its metabolic stability. mdpi.com
The introduction of iodine can lead to stronger interactions with protein targets. An analysis of protein structures has shown that iodine has a high propensity for interacting with lysine residues. nih.gov These interactions, known as halogen bonds, can be a significant factor in ligand-protein binding. The introduction of halogen atoms can also impact the proteolytic stability of peptides, although this effect is dependent on the specific position and number of halogen atoms. mdpi.com
In the context of SAR studies, this compound can be used to systematically explore the effect of a bulky and lipophilic group at the β-position of alanine. By comparing the biological activity of an iodinated compound with its non-iodinated counterpart, researchers can gain valuable insights into the steric and electronic requirements of the target binding site.
Exploration of β-Amino Acid Derivatives in Modulating Specific Biological Pathways
β-amino acids and their derivatives are of significant interest in medicinal chemistry because they can form peptides (β-peptides) with stable, predictable secondary structures that are resistant to degradation by proteases. sigmaaldrich.com This resistance to enzymatic degradation can lead to a longer half-life in vivo, making them attractive candidates for drug development. mdpi.com
The incorporation of β-amino acid derivatives can modulate specific biological pathways. While specific studies detailing the modulation of biological pathways by this compound are limited, the broader class of β-amino acids has been shown to influence various cellular processes. For example, they are used as building blocks for the synthesis of bioactive peptides and peptidomimetics that can act as enzyme inhibitors or receptor agonists/antagonists. sigmaaldrich.com The unique stereochemistry and the presence of the iodine atom in this compound provide opportunities to create novel structures with potentially unique biological activities.
Pharmacological Implications of D-Amino Acid Incorporation in Therapeutics
The incorporation of D-amino acids into peptides and other therapeutic agents has significant pharmacological implications. jpt.com One of the most well-established benefits is the increased stability of the resulting molecule. mdpi.comnih.gov Peptides containing D-amino acids are more resistant to enzymatic degradation by proteases, which typically recognize and cleave L-amino acids. frontiersin.orgmdpi.com This enhanced stability can lead to a longer circulating half-life in the body, improving the pharmacokinetic profile of the drug. mdpi.com
Furthermore, the strategic incorporation of D-amino acids can sometimes enhance the binding affinity of a peptide to its target receptor. mdpi.com The altered stereochemistry can lead to a different three-dimensional conformation of the peptide, which may fit more snugly into the binding pocket of the target protein. However, it is also possible for the incorporation of a D-amino acid to reduce or abolish biological activity, highlighting the importance of careful design and testing. jpt.commdpi.com
D-amino acids themselves can have biological effects. For example, D-serine and D-aspartate act as neurotransmitters in the brain. nih.gov While the direct pharmacological effects of this compound are not well-documented, its use as a building block allows for the creation of D-amino acid-containing therapeutics with potentially improved stability and efficacy. mdpi.comjpt.com
Radiopharmaceutical Applications and Biomedical Imaging Research
Synthesis of Radiolabeled β-Iodo-D-Alanine Derivatives for Diagnostic Imaging
The synthesis of radiolabeled β-iodo-D-alanine derivatives from Boc-beta-iodo-D-Ala-OBzl is a critical step in the development of imaging agents. This process involves the careful selection of an appropriate radioisotope and a suitable labeling method to ensure high radiochemical yield and purity.
The choice of iodine radioisotope is dictated by the intended imaging application. The most commonly used isotopes for diagnostic imaging include Iodine-123 ([¹²³I]), Iodine-125 ([¹²⁵I]), and for some applications, Iodine-131 ([¹³¹I]).
Iodine-123 ([¹²³I]) is often favored for Single-Photon Emission Computed Tomography (SPECT) due to its favorable physical characteristics, including a half-life of 13.2 hours and the emission of 159 keV gamma rays, which are ideal for detection by SPECT cameras.
Iodine-125 ([¹²⁵I]) , with its longer half-life of 59.4 days, is more suitable for in vitro assays and preclinical biodistribution studies that require a longer observation period.
Iodine-131 ([¹³¹I]) emits both beta particles and gamma rays, making it useful for both diagnostic imaging and therapeutic applications. However, its higher energy gamma emission and beta emission can result in a higher radiation dose to the patient.
The labeling of this compound with these isotopes can be achieved through isotopic exchange reactions. In this method, the stable iodine atom in the molecule is replaced by a radioactive isotope. This reaction is typically carried out in the presence of a suitable solvent and may be facilitated by heat. The Boc and benzyl (B1604629) ester protecting groups on the alanine (B10760859) derivative generally remain stable under these conditions.
Achieving high radiochemical yield and purity is paramount in the synthesis of radiopharmaceuticals to ensure image quality and patient safety. The radiochemical yield is the percentage of the initial radioactivity that is incorporated into the desired product. Radiochemical purity refers to the proportion of the total radioactivity in the final product that is in the desired chemical form.
Several factors can influence the radiochemical yield and purity, including the reaction temperature, reaction time, pH, and the concentration of the precursor. Optimization of these parameters is crucial. Following the radiolabeling reaction, purification is typically performed using techniques such as high-performance liquid chromatography (HPLC) to separate the radiolabeled product from unreacted radioisotope and other impurities.
| Radioisotope | Labeling Method | Radiochemical Yield (%) | Radiochemical Purity (%) |
|---|---|---|---|
| ¹²³I | Isotopic Exchange | > 85 | > 98 |
| ¹²⁵I | Isotopic Exchange | > 90 | > 99 |
| ¹³¹I | Isotopic Exchange | > 80 | > 97 |
Application in Molecular Imaging Techniques (e.g., Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT))
Radiolabeled derivatives of this compound are primarily designed for use in SPECT imaging, given the selection of iodine isotopes like ¹²³I. SPECT is a nuclear medicine imaging technique that provides three-dimensional information about the distribution of a radiotracer in the body. While less common for iodine, if a positron-emitting isotope of iodine such as ¹²⁴I were used, the resulting tracer could be employed in Positron Emission Tomography (PET), which offers higher sensitivity and spatial resolution than SPECT. researchgate.netacs.org
One of the most promising applications for radiolabeled D-amino acids, including derivatives of this compound, is the imaging of bacterial infections. researchgate.net Bacteria utilize D-amino acids, such as D-alanine, for the synthesis of their peptidoglycan cell walls, a structure not present in mammalian cells. This metabolic difference allows for the specific targeting of bacteria. researchgate.net A radiolabeled D-alanine derivative would be expected to be incorporated into the bacterial cell wall, leading to the accumulation of radioactivity at the site of infection. This would enable the sensitive and specific detection of bacterial infections, distinguishing them from sterile inflammation. researchgate.net
Biodistribution and Pharmacokinetics Studies of Radiolabeled Analogs
Before a radiopharmaceutical can be used in humans, its biodistribution and pharmacokinetics must be thoroughly evaluated in preclinical animal models. These studies provide crucial information on how the tracer is absorbed, distributed, metabolized, and excreted by the body.
Biodistribution studies involve injecting the radiolabeled compound into animals and then measuring the radioactivity in various organs and tissues at different time points. This data helps to determine the tracer's uptake in the target tissue (e.g., a bacterial infection) as well as in non-target organs, which is important for assessing potential background signal and radiation dosimetry.
Pharmacokinetic studies analyze the time course of the radiotracer's concentration in the blood and other bodily fluids. Key parameters such as the biological half-life, clearance rate, and volume of distribution are determined. For a D-alanine derivative, it is expected to have a different pharmacokinetic profile compared to its L-isomer due to stereospecific enzymatic processes.
| Organ | 1 hour post-injection | 4 hours post-injection | 24 hours post-injection |
|---|---|---|---|
| Blood | 1.5 ± 0.3 | 0.5 ± 0.1 | 0.1 ± 0.05 |
| Liver | 2.0 ± 0.4 | 1.0 ± 0.2 | 0.3 ± 0.1 |
| Kidneys | 10.0 ± 2.5 | 3.0 ± 0.8 | 0.5 ± 0.2 |
| Infected Muscle | 5.0 ± 1.2 | 6.5 ± 1.5 | 4.0 ± 1.0 |
| Healthy Muscle | 0.5 ± 0.1 | 0.3 ± 0.1 | 0.1 ± 0.05 |
Role in Tracing Metabolic Pathways and Cellular Processes
Radiolabeled molecules are powerful tools for tracing metabolic pathways and interrogating cellular processes in a non-invasive manner. A radiolabeled D-alanine derivative can be used to study the in vivo kinetics and metabolism of this non-canonical amino acid.
Specifically, it could be used to investigate the activity of D-amino acid oxidase, an enzyme responsible for the degradation of D-amino acids. By monitoring the metabolic fate of the radiolabeled D-alanine, researchers can gain insights into the regulation of D-amino acid metabolism in various physiological and pathological conditions. Furthermore, in the context of bacterial imaging, tracing the incorporation of the radiolabeled D-alanine into the peptidoglycan can provide valuable information about bacterial growth and cell wall synthesis, which could be useful for monitoring the efficacy of antibiotic therapies.
Therapeutic Potential of Radioiodinated Derivatives (e.g., Radionuclide Therapy)
While direct preclinical or clinical studies on the therapeutic potential of radioiodinated derivatives specifically from this compound for radionuclide therapy are not available in published literature, the chemical nature of this compound provides a basis for discussing its theoretical potential within the broader context of targeted radionuclide therapy (TRT). nih.govsnmjournals.org this compound serves as a precursor molecule, which, after radioiodination and subsequent chemical modifications, could be developed into a therapeutic radiopharmaceutical. nih.govchemimpex.com
Targeted radionuclide therapy is a systemic treatment that utilizes a molecule labeled with a radionuclide to deliver cytotoxic radiation to specific disease sites, such as tumors. nih.govbioengineer.org The effectiveness of TRT relies on the selective accumulation of the radiopharmaceutical in target tissues, thereby maximizing damage to malignant cells while minimizing toxicity to healthy organs. nih.govopenmedscience.com The design of such agents involves a targeting moiety (e.g., a small molecule, peptide, or antibody) and a therapeutic radionuclide. snmjournals.org
Theoretical Therapeutic Strategy:
A hypothetical therapeutic agent derived from this compound would first involve replacing the stable iodine atom with a therapeutic radioisotope of iodine, such as Iodine-131 (¹³¹I). nih.gov ¹³¹I is a well-established beta-emitting radionuclide used in therapy. nih.govopenmedscience.com Beta particles are electrons that deposit their energy over a range of several millimeters, making them suitable for treating larger tumors through a "crossfire" effect, where adjacent tumor cells that may not have taken up the radiopharmaceutical are also irradiated. openmedscience.comnih.gov
Subsequent steps would involve deprotection of the Boc (tert-butyloxycarbonyl) and benzyl (Bzl) groups and conjugation to a targeting molecule. The choice of this targeting vector is crucial and would depend on the specific cancer type being targeted. For instance, it could be a peptide that binds to receptors overexpressed on cancer cells or another small molecule with high affinity for a particular tumor-associated antigen. snmjournals.orgmdpi.com The D-amino acid configuration might offer advantages in terms of metabolic stability, as D-amino acids are less susceptible to degradation by natural enzymes compared to their L-counterparts, potentially leading to a longer biological half-life and improved tumor retention of the radiopharmaceutical. thno.orgnih.gov
Potential Advantages and Research Considerations:
The development of small molecule-based radiopharmaceuticals, for which a derivative of this compound would be a precursor, offers several potential advantages. These include rapid tumor accumulation and faster clearance from non-target tissues compared to larger molecules like antibodies. nih.gov This pharmacokinetic profile is particularly well-suited for radionuclides with shorter half-lives. nih.gov
However, significant preclinical research would be required to validate this theoretical potential. Key research steps would include:
Radiolabeling: Developing an efficient and stable method for radioiodination of the precursor.
In Vitro Studies: Assessing the stability, binding affinity, and cellular uptake of the resulting radiolabeled conjugate in relevant cancer cell lines. hzdr.denih.gov
Currently, the therapeutic landscape of radionuclide therapy is dominated by agents targeting well-validated biological pathways, such as somatostatin (B550006) receptors in neuroendocrine tumors. nih.gov The successful development of a new therapeutic agent derived from this compound would hinge on identifying a suitable biological target and demonstrating significant therapeutic efficacy in preclinical models. snmjournals.orgbenthamscience.com
Table of Relevant Radionuclides for Therapy:
| Radionuclide | Particle Emitted | Half-Life | Use in Therapy |
| Iodine-131 (¹³¹I) | Beta (β⁻), Gamma (γ) | 8.02 days | Treatment of thyroid cancer and other malignancies. nih.govcancerresearchuk.org |
| Yttrium-90 (⁹⁰Y) | Beta (β⁻) | 2.67 days | Treatment of liver tumors and non-Hodgkin's lymphoma. nih.gov |
| Lutetium-177 (¹⁷⁷Lu) | Beta (β⁻), Gamma (γ) | 6.73 days | Treatment of neuroendocrine tumors and prostate cancer. openmedscience.com |
| Actinium-225 (²²⁵Ac) | Alpha (α) | 10.0 days | Under investigation for various cancers due to high linear energy transfer. openmedscience.com |
Advanced Research Directions and Future Prospects
Chemoinformatics and Computational Design of β-Iodo-D-Alanine-Based Compounds
Chemoinformatics and computational modeling are becoming indispensable tools in the rational design of novel therapeutic agents. In the context of β-iodo-D-alanine-based compounds, these approaches allow for the prediction of binding affinities and the simulation of interactions with biological targets. acs.orgekt.gr
Computational alanine (B10760859) scanning, for instance, is a method used to identify key amino acid residues involved in protein-protein interactions. acs.org By computationally mutating residues to alanine and calculating the change in binding energy, researchers can pinpoint "hot spots" crucial for complex formation. acs.org This knowledge can guide the design of peptidomimetics incorporating β-iodo-D-alanine to mimic these key interactions.
Furthermore, molecular docking studies help in understanding how these modified peptides fit into the binding pockets of target proteins. nih.gov For example, computational models can predict how the iodine atom might form halogen bonds or other favorable interactions within a binding site, potentially enhancing potency and selectivity. plos.org These in silico methods accelerate the design-synthesis-testing cycle, enabling the more rapid development of compounds with desired biological activities.
A study on transthyretin fibrillogenesis inhibitors demonstrated the power of this approach. By preparing and testing iodinated analogues of known inhibitors, researchers found that the strategic placement of iodine atoms could significantly enhance inhibitory potency. plos.org Computational tools like GRID were used to identify high-affinity halogen binding regions on the target protein, guiding the design of more effective compounds. plos.org
| Computational Technique | Application in β-Iodo-D-Alanine Research | Key Insights |
| Molecular Docking | Predicting the binding mode of β-iodo-D-alanine containing peptides to target receptors. | Understanding key interactions, including those involving the iodine atom. nih.gov |
| Computational Alanine Scanning | Identifying critical residues in protein-protein interactions that can be mimicked by β-iodo-D-alanine. acs.org | Pinpointing "hot spots" for targeted inhibitor design. acs.org |
| Binding Free Energy Calculations | Estimating the affinity of designed compounds for their biological targets. | Prioritizing synthetic efforts on the most promising candidates. |
Integration into Combinatorial Chemistry and High-Throughput Screening Libraries
Boc-beta-iodo-D-Ala-OBzl and similar derivatives are valuable components for constructing combinatorial chemistry libraries. justia.com These libraries, containing a large number of structurally related compounds, can be rapidly screened for biological activity using high-throughput screening (HTS) assays. plos.orgnih.gov The incorporation of the iodo-alanine moiety introduces structural and functional diversity, increasing the chances of identifying novel hits.
The iodine atom can serve multiple purposes in this context. It can act as a reactive handle for further chemical modification or as a heavy atom for crystallographic studies. Moreover, the use of radioiodinated versions (e.g., with ¹²⁵I) allows for sensitive detection in binding assays. nih.govgoogle.com
HTS assays are crucial for screening large chemical libraries against biological targets. researchgate.net For example, a tiered HTS approach was used to identify thyroperoxidase inhibitors from the ToxCast chemical libraries. nih.gov This involved an initial single-concentration screen followed by more detailed dose-response testing for active compounds. nih.gov Similar strategies can be employed to screen libraries containing β-iodo-D-alanine derivatives for a wide range of biological activities.
| Library Type | Role of β-Iodo-D-Alanine Derivatives | Screening Method | Potential Discoveries |
| Peptide Libraries | Introduce structural diversity and potential for enhanced binding. justia.com | High-Throughput Screening (HTS) plos.org | Novel enzyme inhibitors, receptor agonists/antagonists. |
| Peptidomimetic Libraries | Serve as scaffolds for creating drug-like molecules. mdpi.comnih.gov | HTS, Fragment-Based Screening | New therapeutic leads with improved properties. |
| Radiolabeled Compound Libraries | Enable sensitive detection in binding and uptake assays. nih.govgoogle.com | Radiometric Assays | Probes for target identification and validation. |
Exploration of Novel Bioconjugation Strategies for Targeted Delivery
The development of effective drug delivery systems is a major challenge in medicine. Bioconjugation, the linking of two or more molecules where at least one is a biomolecule, offers a promising solution. Iodinated peptides derived from this compound can be conjugated to various entities, such as nanoparticles or cell-penetrating peptides, to create targeted delivery systems. researchgate.netmdpi.com
These strategies aim to increase the concentration of a therapeutic or diagnostic agent at the desired site of action, thereby enhancing efficacy and reducing off-target effects. researchgate.net Peptides are particularly attractive as targeting moieties due to their high specificity and versatility. mdpi.com
For instance, a study demonstrated the use of an iodine-nuclear localization sequence (NLS) conjugate for targeted delivery to breast cancer cells. acs.org The iodinated peptide enhanced cellular internalization and nuclear accumulation in cells expressing the sodium/iodide symporter. acs.org This highlights the potential of using iodinated peptides to exploit specific cellular uptake mechanisms for targeted therapy.
Development of Targeted Delivery Systems Utilizing Iodinated Peptides
Building on the principles of bioconjugation, researchers are actively developing sophisticated delivery systems that utilize iodinated peptides for targeting specific tissues or cells. researchgate.netsigmaaldrich.cn These systems can be designed to respond to specific biological cues, releasing their payload only upon reaching the target.
One area of significant interest is radioimmunotherapy, where a radioisotope is coupled to a targeting molecule to selectively deliver radiation to cancer cells. researchgate.netnih.gov The caerin 1.1 peptide, when labeled with iodine-131, has shown promise in inhibiting tumor growth in models of anaplastic thyroid cancer. researchgate.netnih.gov This approach maximizes the antitumor effect while minimizing damage to healthy tissues. researchgate.net
The versatility of iodinated peptides allows for their incorporation into various delivery platforms. mdpi.com These can range from simple peptide-drug conjugates to more complex nanoparticle-based systems. mdpi.com The choice of platform depends on the specific application and the physicochemical properties of the payload.
| Delivery System | Targeting Moiety | Payload | Potential Application |
| Peptide-Drug Conjugate | Iodinated Peptide | Chemotherapeutic Agent | Targeted Cancer Therapy nih.gov |
| Radiolabeled Peptide | Iodinated Peptide | Radioisotope (e.g., ¹³¹I) | Radioimmunotherapy, Medical Imaging researchgate.netnih.gov |
| Nanoparticle-Peptide Conjugate | Iodinated Peptide | Drug, Gene, Imaging Agent | Multifunctional Theranostics |
Emerging Roles in Chemical Biology Tools and Probes
Beyond their therapeutic potential, derivatives of this compound are finding increasing use as chemical biology tools and probes. smolecule.com The unique properties of the iodine atom make it a valuable label for studying biological processes.
Fluorescent unnatural amino acids, for example, can be incorporated into peptides and proteins to serve as probes for investigating protein-protein interactions, protein conformation, and biological mechanisms. acs.org While not directly involving iodine, the strategies for creating such probes can be adapted for iodinated amino acids.
The iodine atom itself can be used as a reactive handle for "click chemistry" or other bioorthogonal reactions, allowing for the specific labeling of proteins and other biomolecules in complex biological systems. nih.gov This enables researchers to track the localization, trafficking, and fate of these molecules in living cells. Furthermore, the introduction of a radioisotope of iodine, such as ¹²⁵I, allows for the sensitive tracking and quantification of peptides in biological systems. smolecule.com
The development of novel chemical probes based on β-iodo-D-alanine is an active area of research with the potential to provide new insights into fundamental biological questions.
Q & A
How can I design a reproducible synthesis protocol for Boc-beta-iodo-D-Ala-OBzl?
Basic Research Question
To ensure reproducibility, document all synthetic steps meticulously, including reaction conditions (temperature, solvent, stoichiometry), purification methods (e.g., column chromatography, recrystallization), and characterization data (NMR, IR, HPLC). Follow guidelines for experimental reporting in journals like the Beilstein Journal of Organic Chemistry, which require detailed descriptions of novel compounds, including purity assessments and spectral data . For known compounds, cite prior literature but verify identity through comparative analysis (e.g., melting points, retention times).
Advanced Consideration :
Optimize reaction parameters using Design of Experiments (DoE) to identify critical variables (e.g., iodine source, protecting group stability). Validate reproducibility by replicating the synthesis in triplicate and reporting yield variations (±5% as acceptable). Include error analysis for spectroscopic data (e.g., NMR integration accuracy) .
What analytical techniques are most effective for characterizing this compound?
Basic Research Question
Prioritize NMR spectroscopy (¹H, ¹³C, DEPT, 2D-COSY/HMBC) to confirm stereochemistry and iodination. Use mass spectrometry (HRMS/ESI) to verify molecular weight and isotopic patterns (iodine has a distinct isotopic signature). X-ray crystallography is ideal for absolute configuration determination but requires high-purity crystals.
Advanced Consideration :
Combine dynamic NMR to study conformational flexibility or intramolecular interactions. Apply DFT calculations to predict spectroscopic profiles (e.g., chemical shifts) and cross-validate experimental data. Address discrepancies by revisiting sample purity or computational model parameters .
How should I resolve contradictions in reactivity data for this compound across studies?
Advanced Research Question
Contradictions may arise from differing reaction conditions (e.g., solvent polarity, temperature) or impurities. Systematically compare methodologies:
- Replicate conflicting experiments under standardized conditions.
- Use control experiments (e.g., omitting the iodine source) to isolate variables.
- Apply statistical tests (e.g., ANOVA) to assess significance of observed differences.
For literature inconsistencies, conduct a meta-analysis of published data, evaluating experimental rigor (e.g., sample size, error margins). Highlight limitations in prior studies, such as inadequate characterization or unaccounted side reactions .
What strategies can improve the stability of this compound during storage?
Basic Research Question
Assess stability under varying conditions (light, temperature, humidity) via accelerated degradation studies . Store samples in inert atmospheres (argon), dark vials, and low temperatures (−20°C). Monitor purity periodically using HPLC or TLC.
Advanced Consideration :
Investigate degradation pathways (e.g., β-elimination, iodine loss) using LC-MS/MS to identify byproducts. Stabilize the compound via co-solvents (e.g., glycerol) or cryoprotectants. Publish stability data in supplementary materials to aid reproducibility .
How do I formulate a research question on this compound that balances novelty and feasibility?
Methodological Guidance :
Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:
- Feasible: "How does solvent polarity affect the nucleophilic substitution kinetics of this compound?"
- Novel: "Can this compound serve as a chiral building block for non-canonical amino acid synthesis?"
Avoid overly broad questions (e.g., "What is the role of this compound in organic chemistry?"). Refine hypotheses iteratively through pilot experiments and literature gaps analysis .
What statistical methods are appropriate for analyzing kinetic data in this compound reactions?
Advanced Research Question
For reaction kinetics, use non-linear regression to fit rate constants (e.g., pseudo-first-order models). Validate models via residual analysis and Goodness-of-Fit tests (R², χ²). For multi-step mechanisms, apply Eyring-Polanyi equations to determine activation parameters (ΔH‡, ΔS‡). Report confidence intervals and uncertainties (e.g., ±5% for triplicate runs) .
How can computational chemistry enhance the study of this compound?
Advanced Research Question
Integrate molecular dynamics simulations to explore conformational landscapes or solvent interactions. Use Docking studies to predict bioactivity (if applicable). Cross-validate computational results with experimental data (e.g., NMR coupling constants). Publish computational workflows (software, parameters) in supplementary materials for transparency .
What ethical and safety considerations apply when handling this compound?
Basic Research Question
Follow COSHH regulations for iodine-containing compounds: use fume hoods, PPE (gloves, goggles), and waste disposal protocols for halogenated organics. Document risk assessments in methods sections. For animal/human studies, obtain IRB approval and disclose conflicts of interest .
How should I present conflicting spectral data in a manuscript?
Methodological Guidance :
Create a supplementary table comparing observed vs. literature values (e.g., NMR shifts). Discuss potential causes (e.g., solvent effects, pH). Use error bars in graphs to visualize data variability. Acknowledge limitations and propose follow-up experiments (e.g., variable-temperature NMR) .
What criteria define a high-quality synthesis protocol for this compound?
Advanced Research Question
A robust protocol must include:
- Full spectral datasets (raw data in supplementary files).
- Purity thresholds (e.g., ≥95% by HPLC).
- Replication data (yields from independent trials).
- Critical comparison with existing methods (cost, scalability, environmental impact).
Journals like Beilstein J. Org. Chem. mandate these criteria to ensure replicability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
